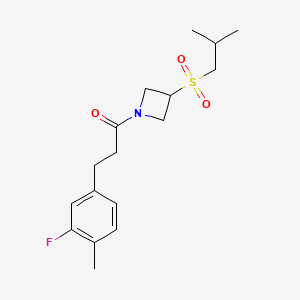
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, commonly known as FMA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMA-1 is a ketone compound that belongs to the class of cathinones. It has a molecular weight of 357.47 g/mol and a molecular formula of C18H25FNO3S.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one' involves the reaction of 3-(3-Fluoro-4-methylphenyl)propan-1-ol with 3-(isobutylsulfonyl)azetidin-1-amine, followed by oxidation of the resulting intermediate to yield the final product.
Starting Materials
3-(3-Fluoro-4-methylphenyl)propan-1-ol, 3-(isobutylsulfonyl)azetidin-1-amine, Oxidizing agent
Reaction
Step 1: React 3-(3-Fluoro-4-methylphenyl)propan-1-ol with 3-(isobutylsulfonyl)azetidin-1-amine in the presence of a suitable solvent and a base to yield the intermediate 3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-ol., Step 2: Oxidize the intermediate using an oxidizing agent to yield the final product, 3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one.
作用机制
FMA-1 acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. FMA-1 also acts as a norepinephrine transporter inhibitor, which further increases the levels of norepinephrine in the brain.
生化和生理效应
FMA-1 has been shown to have various biochemical and physiological effects. Studies have shown that FMA-1 increases locomotor activity in animals, which suggests that it has stimulant properties. FMA-1 has also been shown to increase the release of dopamine and norepinephrine in the brain, which can have effects on mood, motivation, and reward. Furthermore, FMA-1 has been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
实验室实验的优点和局限性
One advantage of using FMA-1 in lab experiments is its potency as a dopamine transporter inhibitor. This makes it a useful tool in studying the role of dopamine in the brain and behavior. Furthermore, FMA-1 is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using FMA-1 is its potential for abuse. FMA-1 belongs to the class of cathinones, which are known for their psychoactive effects. Therefore, researchers must exercise caution when handling and using FMA-1 in lab experiments.
未来方向
For research involving FMA-1 include investigating its effects on other neurotransmitter systems in the brain and its potential therapeutic applications.
科学研究应用
FMA-1 has been used in various scientific research applications, including studies related to the central nervous system, drug addiction, and behavioral pharmacology. FMA-1 has been shown to act as a potent dopamine transporter inhibitor, which makes it a useful tool in studying the role of dopamine in the brain. Furthermore, FMA-1 has been used to investigate the effects of cathinones on the brain and behavior, which can provide insights into the mechanisms underlying drug addiction.
属性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-12(2)11-23(21,22)15-9-19(10-15)17(20)7-6-14-5-4-13(3)16(18)8-14/h4-5,8,12,15H,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWRHMZCFUSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

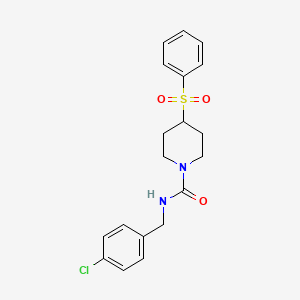
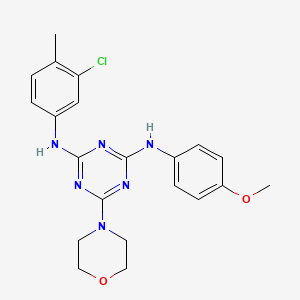
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
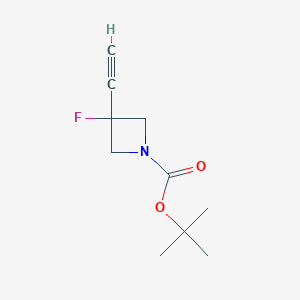
![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2948234.png)
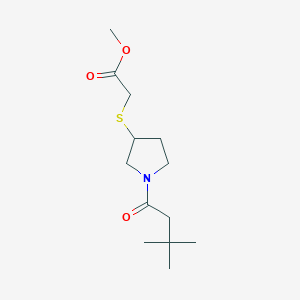

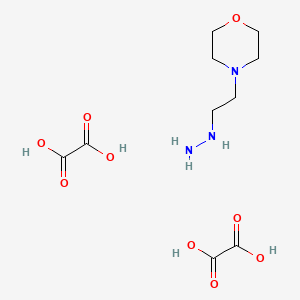
![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2948245.png)
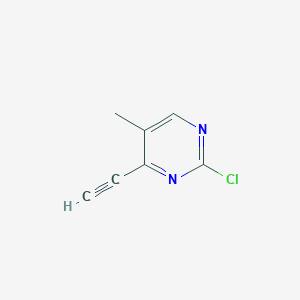

![ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2948248.png)
![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)